4-Chloro-3-propylbenzoic acid
Overview
Description
4-Chloro-3-propylbenzoic acid: is an organic compound with the molecular formula C10H11ClO2 . It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a propyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-propylbenzoic acid typically involves the chlorination of 3-propylbenzoic acid. The reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the fourth position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further ensures the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-propylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminium hydride.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminium hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Reduction: Formation of 4-chloro-3-propylbenzyl alcohol.
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Scientific Research Applications
4-Chloro-3-propylbenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-propylbenzoic acid involves its interaction with specific molecular targets. The chlorine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Lacks the propyl group, making it less hydrophobic.
3-Propylbenzoic acid: Lacks the chlorine atom, affecting its reactivity and interaction with biological targets.
4-Chloro-3-methylbenzoic acid: Has a methyl group instead of a propyl group, leading to differences in physical and chemical properties.
Uniqueness
4-Chloro-3-propylbenzoic acid is unique due to the presence of both the chlorine atom and the propyl group, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-chloro-3-propylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTNVPFKUYHPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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